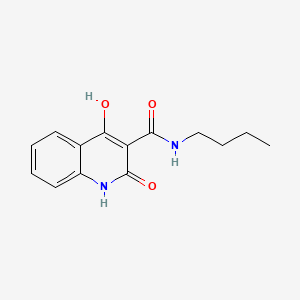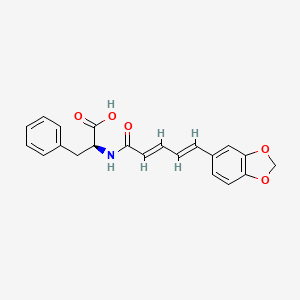
N-Butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRN 4322042 is a chemical compound with the molecular formula Bi H56 N3 Na2 O57 W10 Zn. It is a complex compound that includes elements such as bismuth, sodium, oxygen, tungsten, and zinc
準備方法
Synthetic Routes and Reaction Conditions
The preparation of BRN 4322042 involves a series of complex chemical reactions. One common method includes the reaction of bismuth and tungsten oxides with sodium and zinc salts under controlled conditions. The reaction typically requires high temperatures and specific pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of BRN 4322042 may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and yield of the compound.
化学反応の分析
Types of Reactions
BRN 4322042 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce higher oxidation state oxides, while reduction may yield lower oxidation state compounds.
科学的研究の応用
BRN 4322042 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: BRN 4322042 is used in the production of advanced materials and coatings due to its unique properties.
作用機序
The mechanism of action of BRN 4322042 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some compounds similar to BRN 4322042 include:
- Bismuth tungstate
- Sodium tungstate
- Zinc tungstate
Uniqueness
BRN 4322042 is unique due to its specific combination of elements and structural properties
特性
CAS番号 |
128366-05-2 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
N-butyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-8-15-13(18)11-12(17)9-6-4-5-7-10(9)16-14(11)19/h4-7H,2-3,8H2,1H3,(H,15,18)(H2,16,17,19) |
InChIキー |
AQIIIQAZMCDENJ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















